1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Overview
Description
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine is a compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The compound “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine”, also known as “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate”, interacts with various targets. The primary targets of this compound are enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .
Mode of Action
The mode of action of “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” involves non-covalent interactions with its targets . The compound blocks the entry into the enzyme gorge and catalytic site, thereby inhibiting the activity of the enzymes . This results in the disruption of the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The action of “this compound” affects various biochemical pathways. It inhibits the activity of enzymes involved in DNA synthesis, gene expression, and nucleotide metabolism . This leads to the disruption of these pathways and their downstream effects, which include the inhibition of cell proliferation and the induction of cell death .
Result of Action
The result of the action of “this compound” is the inhibition of cell proliferation and the induction of cell death . By inhibiting the activity of key enzymes involved in cellular processes, this compound disrupts normal cell function, leading to cell death .
Biochemical Analysis
Biochemical Properties
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and impact cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. The binding interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic transformations facilitate the compound’s excretion from the body and reduce its potential toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and intracellular localization. For instance, it has been shown to bind to albumin in the bloodstream, which enhances its solubility and distribution to target tissues. Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum. Once localized, this compound can interact with organelle-specific proteins and modulate their functions. For example, in the mitochondria, it can influence the activity of respiratory chain enzymes and enhance ATP production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as acyl chlorides, alkyl halides, and chloroacetyl chloride are commonly used in substitution reactions.
Cyclization: Cyclization reactions often require the use of ammonium thiocyanate and other cyclizing agents under reflux conditions.
Major Products Formed
The major products formed from these reactions include acylated derivatives, thiazolidinones, and other fused heterocyclic compounds .
Scientific Research Applications
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Furamizole: An antibacterial agent with a similar oxadiazole ring structure.
Raltegravir: An antiviral drug used in the treatment of HIV.
Nesapidil: An anti-arrhythmic drug with an oxadiazole moiety.
Zibotentan: An anticancer agent in clinical trials.
Uniqueness
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine is unique due to its combination of a piperidine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. The presence of the Boc protecting group further enhances its stability and solubility, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-5-8(7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCKKUZJKOSMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125253 | |
Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-81-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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